Methyl 6-chloro-2-methylquinoline-3-carboxylate

Description

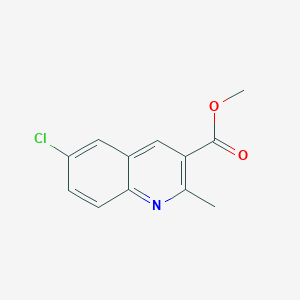

Methyl 6-chloro-2-methylquinoline-3-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and a methyl ester at the 3-position. Its molecular formula is C₁₃H₁₂ClNO₂, with a monoisotopic mass of 257.051 Da. The compound has been structurally characterized via single-crystal X-ray diffraction, revealing a planar quinoline ring system and a methyl ester group oriented at a dihedral angle to the aromatic plane . This conformation influences its intermolecular interactions and crystallographic packing, which may affect solubility and stability. The compound is synthesized through condensation reactions involving substituted aldehydes and malonate esters, followed by cyclization and purification via recrystallization .

Structure

3D Structure

Properties

CAS No. |

185501-93-3 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

methyl 6-chloro-2-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-7-10(12(15)16-2)6-8-5-9(13)3-4-11(8)14-7/h3-6H,1-2H3 |

InChI Key |

FTICWUHEUGNFBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 2-amino-5-chlorobenzaldehyde (1.70 mmol) and methyl acetoacetate (1.87 mmol) are refluxed in toluene under inert atmosphere for 24 hours. The reaction proceeds via enamine formation, followed by cyclodehydration to yield the quinoline core. The chloro substituent is pre-installed on the aromatic ring, ensuring regioselectivity at position 6.

Key Data:

Optimization Insights

-

Solvent Choice: Toluene outperforms polar solvents (e.g., DMF) by minimizing side reactions.

-

Stoichiometry: A 10% excess of methyl acetoacetate drives the reaction to completion.

-

Temperature: Prolonged reflux (24 hours) ensures full conversion, though shorter durations (18–20 hours) may suffice with catalytic acid additives.

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

A modern approach involves dirhodium-catalyzed cyclopropanation of indoles followed by ring expansion with halodiazoacetates. This method constructs the quinoline skeleton while simultaneously introducing ester and halogen functionalities.

General Procedure

-

Catalytic System: Rh₂(esp)₂ (0.01 mmol) and Cs₂CO₃ (1.3 mmol) in CH₂Cl₂.

-

Reagents: Indole derivatives and halodiazoacetates (e.g., chloroethyl diazoacetate).

-

Reaction: Dropwise addition of halodiazoacetate to the indole-catalyst mixture at 0°C, followed by 30-minute stirring at room temperature.

Key Data:

Adaptability to Target Compound

To synthesize this compound:

-

Indole Substrate: Use 4-chloroindole to pre-install the chloro group.

-

Halodiazoacetate: Methyl diazoacetate introduces the ester moiety.

-

Post-Reaction Methylation: Quaternize the 2-position with methyl iodide under basic conditions.

Halogenation and Esterification of Preformed Quinolines

For late-stage functionalization, chlorination and esterification of preassembled quinolines offer flexibility. This two-step strategy is exemplified by the synthesis of 6-chloro-2-methylquinoline-3-carboxylic acid derivatives.

Step 1: Chlorination at Position 6

Phosphorus oxychloride (POCl₃) chlorinates 2-methylquinoline-3-carboxylic acid at elevated temperatures (80°C, 1.5 hours).

Key Data:

Step 2: Esterification

The carboxylic acid intermediate is treated with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form the methyl ester.

Optimization Notes:

-

Catalytic Acids: H₂SO₄ achieves >90% conversion but risks sulfonation side reactions.

-

Coupling Agents: DCC/DMAP in anhydrous THF provides milder conditions, albeit at higher cost.

Comparative Analysis of Methods

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 6-chloro-2-methylquinoline-3-carboxylic acid. This reaction is critical for accessing derivatives with enhanced solubility or reactivity.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (2 M), MeOH/H₂O, reflux | 6-Chloro-2-methylquinoline-3-carboxylic acid | 68% | |

| H₂SO₄ (conc.), Δ | Same as above | 75% |

Mechanism : Base-mediated saponification cleaves the ester to the carboxylate, followed by acidification to the carboxylic acid.

Nucleophilic Substitution at C6

The 6-chloro substituent is susceptible to nucleophilic displacement, enabling the introduction of diverse functional groups.

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing ester and methyl groups activating the quinoline ring.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Mechanism : Oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation and reductive elimination.

Cyclization Reactions

The ester and chloro groups enable cyclization to form fused heterocycles.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, EtOH, Δ | 3-Amino-pyrazolo[3,4-b]quinoline derivative | 58% | |

| Ethylenediamine, CuI, TEMPO, MeCN/H₂O | Quinoline-fused triazole | 76% |

Mechanism : Condensation with hydrazine forms a hydrazone intermediate, followed by cyclization.

Functional Group Transformations

The methyl and ester groups undergo further modifications:

Reduction of Ester to Alcohol

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C to reflux | 3-(Hydroxymethyl)-6-chloro-2-methylquinoline | 62% |

Oxidation of Methyl Group

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 6-Chloro-2-carboxyquinoline-3-carboxylate | 41% |

Comparative Reactivity Insights

Scientific Research Applications

Scientific Research Applications

Methyl 6-chloro-2-methylquinoline-3-carboxylate has garnered interest for its potential applications in various fields:

Pharmaceuticals

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Studies have shown that it may inhibit cancer cell proliferation through interactions with DNA and RNA synthesis pathways .

Biological Research

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for further drug development .

- Antimalarial Activity : Preliminary research suggests potential efficacy against Plasmodium falciparum, implicating this compound in malaria treatment strategies .

Synthetic Chemistry

- Building Block for Derivatives : this compound serves as an important intermediate in the synthesis of more complex quinoline derivatives, facilitating advancements in organic chemistry .

Antibacterial Activity

A study conducted on derivatives of quinoline compounds demonstrated their efficacy against Staphylococcus aureus, suggesting that this compound may exhibit similar antibacterial properties based on its structural characteristics .

Antimalarial Efficacy

Research focusing on quinolone derivatives highlighted their ability to inhibit Plasmodium growth at low concentrations, indicating that this compound could be explored for its antimalarial potential in future studies .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives are widely studied for their pharmacological and material science applications. Below, methyl 6-chloro-2-methylquinoline-3-carboxylate is compared to six analogs, highlighting structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The methyl ester in the parent compound improves lipophilicity compared to the free carboxylic acid (), enhancing membrane permeability in biological systems .

- The trifluoromethyl group in the 2-position () introduces strong electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation .

The free carboxylic acid () poses higher handling risks (e.g., corrosivity) compared to ester derivatives .

Crystallographic Behavior :

- The parent compound () and its phenyl-substituted analog () exhibit distinct crystal-packing motifs due to variations in substituent bulk and polarity, impacting their solid-state stability .

Biological Activity

Methyl 6-chloro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with a chloro group at the 6-position and a methyl ester at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 236.66 g/mol. The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may interact with enzymes or receptors, leading to alterations in cellular processes. For instance, studies have suggested that quinoline derivatives can inhibit certain enzymes involved in metabolic pathways, which may contribute to their antimicrobial and anticancer effects .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies have demonstrated moderate antibacterial activity against Bacillus subtilis and Vibrio cholerae , suggesting potential applications as an antibacterial agent . The compound's structural features may enhance its ability to penetrate bacterial membranes, facilitating its antimicrobial action.

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds within the quinoline family are known for their ability to induce apoptosis in cancer cells. Preliminary findings indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving the modulation of redox-sensitive signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-fluoro-2-methylquinoline-3-carboxylate | Fluorine substitution at the 6-position | Potentially different biological activity |

| Methyl 6-bromo-2-methylquinoline-3-carboxylate | Bromine substitution instead of chlorine | May exhibit altered pharmacological profiles |

| Ethyl 7-chloroquinoline-3-carboxylate | Chlorine at the 7-position | Different binding affinities and biological effects |

This table highlights how variations in halogen substitution can influence the biological activity and pharmacological profiles of quinoline derivatives.

Case Studies and Research Findings

- Antimicrobial Study : A recent study synthesized several quinoline derivatives, including this compound, which were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli . Results indicated that while some derivatives showed significant activity, this compound exhibited moderate effectiveness, warranting further investigation into its structure-activity relationship .

- Anticancer Research : Another study focused on the anticancer properties of quinoline derivatives, where this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to increased oxidative stress and activation of caspase pathways .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 6-chloro-2-methylquinoline-3-carboxylate?

The synthesis typically involves condensation reactions using substituted quinoline precursors. For example, a malonate ester (e.g., diethyl malonate) is reacted with a substituted (2-aminoaryl)ketone under catalytic conditions (e.g., piperidine) at elevated temperatures (~453 K). The reaction is monitored via TLC, followed by extraction with ethyl acetate and purification via silica-gel column chromatography using petroleum ether/ethyl acetate gradients. Recrystallization from ethyl acetate yields single crystals suitable for X-ray analysis .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase columns and UV detection .

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ester functionality.

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond lengths, angles, and molecular conformation .

Q. What safety protocols are critical during experimental handling?

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Avoid skin contact due to potential irritancy.

- Dispose of waste via professional chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data be refined to resolve structural ambiguities in this compound?

The SHELXL program is widely used for small-molecule refinement. Key steps include:

- Inputting experimental data (e.g., .hkl files) and initial structural parameters.

- Applying restraints for thermal displacement parameters (Uiso) and hydrogen atom placement (riding model).

- Validating the final structure using PLATON/ADDSYM to check for missed symmetry or twinning .

- Generate ORTEP diagrams (e.g., ORTEP-3 ) to visualize anisotropic displacement ellipsoids and confirm molecular geometry .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Screen against protein targets (e.g., Mycobacterium tuberculosis enzymes) to hypothesize anti-tubercular mechanisms, leveraging structural data from related quinoline derivatives .

Q. What strategies address contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare NMR chemical shifts with computed values (e.g., via Gaussian software) to identify discrepancies.

- Twinned Data Analysis : Use SHELXL ’s TWIN/BASF commands to refine twinned crystals, ensuring accurate occupancy and displacement parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing anomalies .

Q. How can synthetic byproducts or regioisomers be characterized and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.